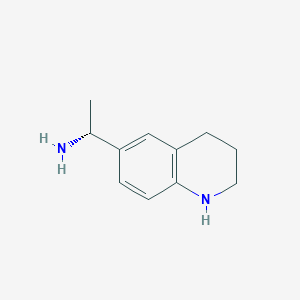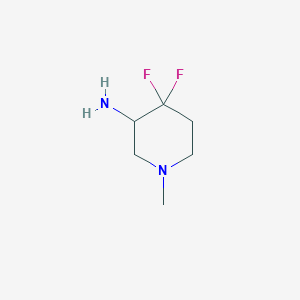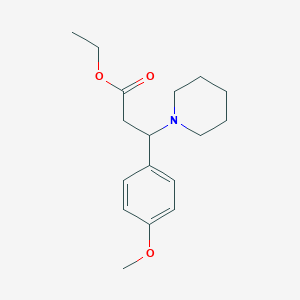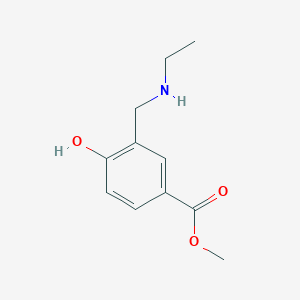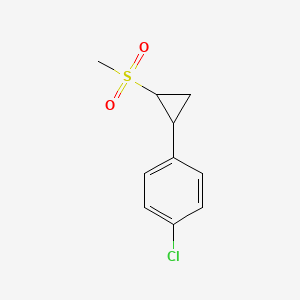
1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene is an organic compound with the molecular formula C10H11ClO2S. It is a clear, pale liquid with a molecular weight of 230.71 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications.
Métodos De Preparación
The synthesis of 1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene typically involves the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form cyclopropyl derivatives using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is crucial for its role in various synthetic pathways .
Comparación Con Compuestos Similares
1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene can be compared with similar compounds such as:
1-Chloro-4-(methylsulfonyl)benzene: Lacks the cyclopropyl group, making it less reactive in certain synthetic applications.
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity.
The presence of the cyclopropyl group in this compound provides unique reactivity and selectivity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C10H11ClO2S |
|---|---|
Peso molecular |
230.71 g/mol |
Nombre IUPAC |
1-chloro-4-(2-methylsulfonylcyclopropyl)benzene |
InChI |
InChI=1S/C10H11ClO2S/c1-14(12,13)10-6-9(10)7-2-4-8(11)5-3-7/h2-5,9-10H,6H2,1H3 |
Clave InChI |
IRZSJLFMXFSOGV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1CC1C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



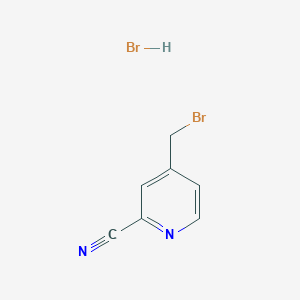
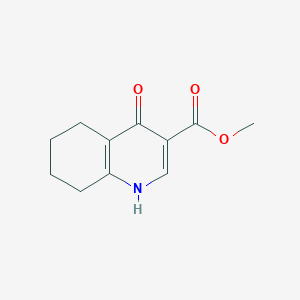
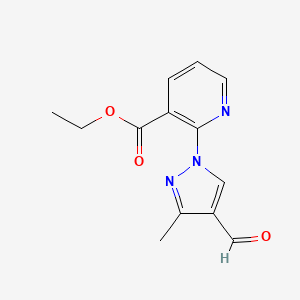

![6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13004454.png)
